Superior CDK9-Targeted Potency Against Cutaneous T-Cell Lymphoma Cells vs. Flavopiridol and Dinaciclib
In a head-to-head comparison using HH and Hut78 cutaneous T-cell lymphoma (CTCL) cell lines, P 276-00 demonstrated superior cytotoxic potency relative to the pan-CDK inhibitor Flavopiridol and the multi-CDK inhibitor Dinaciclib. Cell viability was assessed via trypan blue exclusion after 48-hour treatment [1].
| Evidence Dimension | Cytotoxic potency (IC50) in CTCL cell lines |
|---|---|
| Target Compound Data | P 276-00: HH cells IC50 ≈ 0.2 μM; Hut78 cells IC50 ≈ 0.3 μM |
| Comparator Or Baseline | Flavopiridol: HH cells IC50 ≈ 0.5 μM; Hut78 cells IC50 ≈ 0.8 μM | Dinaciclib: HH cells IC50 ≈ 0.4 μM; Hut78 cells IC50 ≈ 0.6 μM |
| Quantified Difference | P 276-00 is approximately 2- to 3-fold more potent than Flavopiridol and 1.5- to 2-fold more potent than Dinaciclib in these CTCL models. |
| Conditions | HH and Hut78 CTCL cell lines; 48-hour treatment; viability measured by trypan blue staining. |
Why This Matters
For researchers targeting transcriptional addiction in CTCL, P 276-00 provides a quantifiably more potent tool for CDK9 inhibition than these common alternative CDK inhibitors.
- [1] Sun Z, et al. Chemical biology screening identifies a vulnerability to CDK9 inhibition of CTCL. Nat Commun. 2024 Dec 5;15:10549. View Source
